what is the structure of benzo[a]pyrene diol epoxide
what is the structure of benzo[a]pyrene diol epoxide
An In-depth Technical Guide to the Structure of Benzo[a]pyrene Diol Epoxide
Executive Summary
Benzo[a]pyrene (BP) is a potent procarcinogen found in tobacco smoke, coal tar, and grilled foods.[1][2][3] Its carcinogenicity is not inherent but arises from its metabolic activation within the body to highly reactive intermediates.[4] The ultimate carcinogenic metabolite is benzo[a]pyrene diol epoxide (BPDE), which covalently binds to DNA, forming adducts that lead to genetic mutations and initiate carcinogenesis.[2][5][6] This guide provides a comprehensive technical overview of the structure of BPDE, its stereoisomerism, its mechanism of action via DNA adduct formation, and the experimental protocols used for its study.
Chemical Structure and Stereoisomerism
Benzo[a]pyrene diol epoxide is a derivative of the five-ring polycyclic aromatic hydrocarbon (PAH) benzo[a]pyrene.[1][7] The formal chemical name for the most studied form is 7,8-dihydroxy-9,10-epoxy-7,8,9,10-tetrahydro-benzo[a]pyrene.[2][6] The critical functional groups—a diol at the 7- and 8-positions and an epoxide ring at the 9- and 10-positions—are located in the sterically crowded "bay region" of the molecule, which contributes to its high reactivity.
The presence of four chiral centers (at carbons 7, 8, 9, and 10) gives rise to several stereoisomers. These isomers are classified primarily based on the relative orientation of the epoxide oxygen to the hydroxyl group at the C7 position.
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syn-Diastereomer (BPDE-1): The epoxide oxygen is on the same side (cis) of the pyrene ring plane as the C7 hydroxyl group.[7]
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anti-Diastereomer (BPDE-2): The epoxide oxygen is on the opposite side (trans) of the pyrene ring plane from the C7 hydroxyl group.[7]
Each of these diastereomers exists as a pair of enantiomers. The (+)-anti-BPDE isomer, specifically (+)-(7R,8S,9S,10R)-BPDE, is the most tumorigenic form produced during the metabolism of benzo[a]pyrene in mammals.[5][8]
Table 1: Key Stereoisomers of BPDE and Carcinogenicity
| Isomer Name | Common Name | Stereochemistry | Relative Carcinogenicity |
| (+)-anti-BPDE | (+)-BPDE-2 | (+)-(7R,8S,9S,10R) | Highest[5] |
| (-)-anti-BPDE | (-)-BPDE-2 | (-)-(7S,8R,9R,10S) | Lower |
| (+)-syn-BPDE | (+)-BPDE-1 | (+)-(7R,8S,9R,10S) | Low to none[7] |
| (-)-syn-BPDE | (-)-BPDE-1 | (-)-(7S,8R,9S,10R) | Low to none[7] |
Mechanism of Action: Metabolic Activation and DNA Adduct Formation
The carcinogenicity of BPDE is intrinsically linked to its ability to form covalent adducts with DNA. This process begins with the metabolic activation of the parent compound, benzo[a]pyrene.
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Step 1: Epoxidation: Cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1, oxidize benzo[a]pyrene to form benzo[a]pyrene-7,8-epoxide.[3][4]
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Step 2: Hydration: The enzyme epoxide hydrolase catalyzes the hydration of the epoxide, opening the ring to form (-)-benzo[a]pyrene-7,8-dihydrodiol.[1][3][4]
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Step 3: Second Epoxidation: The same cytochrome P450 enzymes perform a second epoxidation on the dihydrodiol, creating the ultimate carcinogen, benzo[a]pyrene diol epoxide (BPDE).[1][3][4]
Once formed, the highly strained and electrophilic epoxide ring of BPDE readily reacts with nucleophilic sites on DNA bases. The primary target is the exocyclic N² amino group of guanine, though reaction with the N⁶ of adenine also occurs.[1][9][10] This reaction, a nucleophilic attack from the DNA base, opens the epoxide ring and forms a stable, covalent bond, creating a bulky BPDE-DNA adduct.[5][6]
This adduct significantly distorts the DNA double helix.[1] Structural studies have shown that the bulky pyrene moiety can either intercalate between DNA base pairs or reside in the major or minor groove, disrupting normal DNA replication and repair processes.[5][11] If the cell's nucleotide excision repair (NER) mechanism fails to remove the adduct, the lesion can lead to transversion mutations (specifically G-to-T) during replication, a hallmark of smoking-related cancers.[12]
Experimental Protocols for BPDE Research
The study of BPDE and its DNA adducts involves a range of sophisticated biochemical and analytical techniques.
In Vitro Synthesis and Purification of BPDE-DNA Adducts
A standard protocol for generating BPDE-modified DNA for analytical standards and mechanistic studies is as follows:
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Reaction Setup: Commercially available DNA (e.g., calf thymus DNA) is dissolved in a buffered solution.[13]
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Incubation: A solution of BPDE (typically the racemic mixture or a specific isomer) in a water-miscible solvent like tetrahydrofuran is added to the DNA solution and incubated at 37°C for several hours to allow adduct formation.[3][13]
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Extraction: Unreacted, unbound BPDE is removed by repeated extraction with an organic solvent such as chloroform or ethyl acetate.[13]
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Precipitation: The BPDE-modified DNA is purified from the aqueous phase by precipitation with cold ethanol.[13]
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Quantification: The level of adduct formation is often determined using UV-Vis spectroscopy or by radiolabeling the BPDE.
Detection and Characterization of BPDE-DNA Adducts
Several methods are employed to detect, identify, and quantify BPDE-DNA adducts in biological samples.
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Sample Preparation (Enzymatic Hydrolysis):
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Genomic DNA is isolated from cells or tissues.
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The DNA is completely digested to its constituent deoxynucleosides using a cocktail of enzymes, including DNase I, nuclease P1, and alkaline phosphatase.[13][14] This releases the BPDE-dG and BPDE-dA adducts along with the four unmodified deoxynucleosides.
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Chromatographic and Spectrometric Analysis:
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High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is used to separate the bulky, hydrophobic BPDE-deoxynucleoside adducts from the more polar, unmodified deoxynucleosides.[5][15]
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Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for adduct identification and quantification. The separated components from the HPLC are introduced into a mass spectrometer. The adducts are identified by their specific mass-to-charge (m/z) ratio and their characteristic fragmentation patterns upon collision-induced dissociation (CID).[10][14][15]
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-
Immunoassays:
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Enzyme-Linked Immunosorbent Assay (ELISA): This method uses polyclonal or monoclonal antibodies that specifically recognize the BPDE-DNA structure. The amount of adduct in a sample is quantified by a competitive binding assay, providing a highly sensitive but less structurally specific measurement compared to LC-MS/MS.[16]
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-
Structural Biology Methods:
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X-ray Crystallography: This technique has been used to solve the three-dimensional structure of BPDE adducts within DNA strands, often in complex with a DNA polymerase.[2][5] These studies provide critical insights into how the adduct distorts the DNA helix and stalls replication.[11]
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Circular Dichroism (CD) Spectroscopy: CD is used to determine the absolute stereochemistry of the BPDE adducts, as different diastereomers exhibit distinct CD spectra.[5]
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Table 2: Mass Spectrometry Data for Key BPDE-Deoxynucleoside Adducts
| Adduct | Ionization Mode | Parent Ion (m/z) | Key Fragment Ions (m/z) |
| BPDE-dG | Positive [M+H]⁺ | 570.2 | 454 (loss of deoxyribose), 303, 285, 257[15] |
| BPDE-dA | Negative [M-H]⁻ | 632.0 | - |
| BPDE-dG | Negative [M-H]⁻ | 648.0 | - |
Note: Fragment ions can vary based on instrumentation and collision energy. Data for dA and dG in negative mode from CZE-MS.[13]
Visualizations: Pathways and Workflows
Metabolic Activation of Benzo[a]pyrene
Caption: Metabolic pathway converting Benzo[a]pyrene to its ultimate carcinogen, BPDE.
BPDE-Induced Carcinogenesis Workflow
Caption: Logical flow from exposure to Benzo[a]pyrene to cancer initiation.
Experimental Analysis of BPDE-DNA Adducts
Caption: Workflow for the analysis of BPDE-DNA adducts from biological samples.
References
- 1. (+)-Benzo(a)pyrene-7,8-dihydrodiol-9,10-epoxide - Wikipedia [en.wikipedia.org]
- 2. Crystal structure of a benzo[a]pyrene diol epoxide adduct in a ternary complex with a DNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pnas.org [pnas.org]
- 6. DNA adducts as link between in vitro and in vivo carcinogenicity – A case study with benzo[a]pyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Detection of Benzo[a]pyrene Diol Epoxide Adducts to Histidine and Lysine in Serum Albumin In Vivo by High-Resolution-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Characterizing Benzo[a]pyrene Adducts in Transfer RNAs Using Liquid Chromatography Coupled with Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Smoking-Related DNA Alkylation Events Are Mapped at Single-Nucleotide Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ugent.be [ugent.be]
- 14. researchgate.net [researchgate.net]
- 15. tpl.ncl.edu.tw [tpl.ncl.edu.tw]
- 16. BPDE, the Migration and Invasion of Human Trophoblast Cells, and Occurrence of Miscarriage in Humans: Roles of a Novel lncRNA-HZ09 - PMC [pmc.ncbi.nlm.nih.gov]
